2-Chloro-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-acetamide
Description
2-Chloro-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-acetamide is a thiazole-containing acetamide derivative characterized by a dichlorinated thiazole ring and a cyclopropyl group attached to the acetamide nitrogen. The compound is synthesized via nucleophilic substitution reactions involving chloroacetyl chloride and substituted amines under basic conditions, as exemplified in related thiazole derivatives .
Properties
IUPAC Name |
2-chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2OS/c10-3-8(14)13(6-1-2-6)5-7-4-12-9(11)15-7/h4,6H,1-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMKRPHSAYXKSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C(S2)Cl)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-acetamide typically involves the reaction of 2-chloro-thiazole with cyclopropylamine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: Synthesis of 2-chloro-thiazole by reacting thiazole with chlorine gas.
Step 2: Reaction of 2-chloro-thiazole with cyclopropylamine to form N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropylamine.
Step 3: Acylation of N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropylamine with chloroacetyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted thiazole derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiazole ring.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₆H₇Cl₂N₂OS
Molecular Weight : Approximately 204.68 g/mol
IUPAC Name : 2-chloro-N-(1,3-thiazol-5-ylmethyl)acetamide
The compound features a thiazole ring, which contributes to its reactivity and interaction with biological targets. The presence of chloro groups enhances its potential for substitution reactions, making it a versatile building block in organic synthesis.
Medicinal Chemistry
2-Chloro-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-acetamide is primarily studied for its potential therapeutic applications:
- Antimicrobial Activity : The compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have shown that it can inhibit the growth of resistant strains, indicating its potential as a novel antimicrobial agent .
- Antifungal Properties : Research indicates that this compound also demonstrates antifungal activity against species such as Candida albicans, making it relevant in treating fungal infections.
- Anticancer Research : Preliminary studies suggest that the compound may possess anticancer properties. Its mechanism of action involves interaction with specific molecular targets, leading to modulation of cellular pathways associated with cancer progression .
Agricultural Applications
The thiazole derivatives are known for their utility in agrochemicals:
- Pesticide Development : Compounds like this compound are being investigated for their efficacy as pesticide agents. Their ability to disrupt biological processes in pests can lead to effective pest control solutions .
Material Science
The compound's unique chemical structure allows it to be utilized in developing new materials:
- Sensors and Catalysts : Research is ongoing into the use of thiazole derivatives in creating advanced materials with specific properties, such as enhanced sensitivity in sensors or catalytic activity in chemical reactions.
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the applications of this compound:
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazole ring plays a crucial role in its biological activity, allowing it to interact with various biomolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural variations include heterocycle type, substituent positions, and functional groups (Table 1).
Key Findings from Structural Comparisons
Heterocycle Influence: The thiazole ring in the target compound (vs. Oxadiazole derivatives (e.g., Entry 2) exhibit higher electronegativity due to oxygen and nitrogen atoms, which may improve metabolic stability but reduce lipophilicity compared to thiazoles .
Substituent Effects :
- The cyclopropyl group in the target compound and Entry 5 introduces steric hindrance, which could slow metabolic degradation but complicate synthetic accessibility .
- Chlorine substituents at the thiazole 2- and 5-positions (target compound) may enhance electrophilicity, favoring nucleophilic substitution reactions, whereas fluorine in Entry 4 increases stability and bioavailability .
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., Entry 2, Entry 3) are synthesized via straightforward reflux methods with triethylamine, achieving high yields .
- The target compound’s discontinuation may reflect challenges in scaling up multi-step syntheses involving cyclopropylamine and dichlorinated thiazole intermediates .
Commercial Viability :
- Pyrazole- and tetrazole-based analogs (Entries 3, 4) remain commercially available, suggesting broader applicability in medicinal chemistry or agrochemical research .
- Ethyl-linked thiazole derivatives (Entry 5) are marketed by multiple suppliers, indicating robust demand for modular thiazole-acetamide scaffolds .
Biological Activity
2-Chloro-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a cyclopropyl group, and a chloroacetamide moiety. These structural components contribute to its unique biological activity.
- Molecular Formula : C₈H₈Cl₂N₂OS
- Molecular Weight : 233.13 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The thiazole ring can bind to enzyme active sites, potentially inhibiting their function, while the chloroacetamide moiety may form covalent bonds with nucleophilic residues in proteins, modifying their activity.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various strains of bacteria and fungi. The specific compound has been evaluated for its antimicrobial potential:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these strains suggest moderate to strong antibacterial activity, with values typically ranging from 4.69 µM to 77.38 µM depending on the strain tested .
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Anticancer Activity
The compound's anticancer potential has also been explored in various studies. Thiazole derivatives are known for their cytotoxic effects on cancer cell lines, including:
- Cell Lines Tested :
- HeLa (cervical cancer)
- SH-SY5Y (neuroblastoma)
In vitro assays have demonstrated that the compound exhibits concentration-dependent cytotoxicity against these cell lines, with IC50 values indicating significant effectiveness compared to standard chemotherapeutic agents .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | <10 |
| SH-SY5Y | <15 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the thiazole ring and substituents significantly influence the biological activity of the compound. For example, the presence of electron-donating groups enhances its cytotoxic properties .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated various thiazole derivatives, including our compound, against clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa. Results showed that compounds with a similar scaffold had MIC values comparable to or lower than those of existing antibiotics .
- Cytotoxicity Assessment : Another investigation focused on the anticancer effects of thiazole derivatives on HeLa cells. The study concluded that compounds with specific substitutions on the thiazole ring exhibited enhanced apoptosis rates compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
